![molecular formula C19H23N3O3S2 B2441361 N-(m-tolyl)-2-((3-(2-méthoxyéthyl)-6-méthyl-4-oxo-3,4,6,7-tétrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acétamide CAS No. 851410-06-5](/img/structure/B2441361.png)

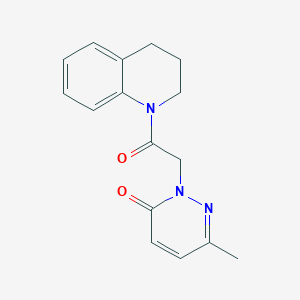

N-(m-tolyl)-2-((3-(2-méthoxyéthyl)-6-méthyl-4-oxo-3,4,6,7-tétrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les chercheurs ont exploré le potentiel antitumoral de ce composé. Plus précisément, il a été étudié comme inhibiteur de EZH2, une protéine impliquée dans la prolifération des cellules cancéreuses et la régulation des gènes .

- Le composé 12e, dérivé de cette structure, a montré une activité antitumorale remarquable contre les lignées cellulaires de lymphome (SU-DHL-6, WSU-DLCL-2 et K562) avec une faible toxicité pour les cellules normales (HEK-293T). Il a affecté la morphologie cellulaire, induit l'apoptose et inhibé la migration .

- Les modifications structurelles du composé à partir du tazeméostat ont mené à son rôle d'inhibiteur de EZH2. La compréhension de ses interactions avec l'enzyme EZH2 peut aider au développement de médicaments pour la thérapie anticancéreuse .

- Les chercheurs ont exploré la relation entre la structure du composé et son activité antitumorale. Notamment, la pipéridine-2,6-dione s'est avérée appropriée pour une partie P1, et la morpholine liée au benzyle a été bénéfique pour une partie P5 .

- Le composé 12e sert d'outil chimique précieux pour l'optimisation et l'évaluation ultérieures de nouveaux inhibiteurs de EZH2. Ses propriétés en font un candidat attrayant pour le développement de médicaments .

- Le composé peut être utilisé comme intermédiaire dans la synthèse de l'impureté D de EP. En partant du 4-(2-méthoxyéthyl)phénol et de l'épichlorhydrine disponibles dans le commerce, il subit une réaction pour former le produit souhaité .

- Une série apparentée d'acides (thieno[2,3-d]pyrimidin-4-ylthio)carboxyliques substitués a été synthétisée et testée in vitro contre la protéine kinase CK2 humaine. Certains de ces composés, y compris des dérivés du composé en question, ont montré une activité inhibitrice contre CK2 .

Activité Antitumorale

Inhibition de EZH2

Études de Relation Structure-Activité (SAR)

Outil Chimique pour l'Optimisation

Synthèse de l'Impureté D de EP

Inhibition de la Protéine Kinase CK2

Mécanisme D'action

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This disruption can lead to the reactivation of previously silenced genes, affecting various downstream cellular processes .

Result of Action

The compound has demonstrated antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Analyse Biochimique

Biochemical Properties

This compound has been found to demonstrate potent antiproliferative activity against various tumor cell lines . It interacts with tubulin, a globular protein, and inhibits its polymerization . The nature of these interactions involves binding at the colchicine-binding site of tubulin .

Cellular Effects

The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide has shown to induce G2/M phase arrest and apoptosis in SKOV3 cells . It also exhibits dose-dependent inhibition of tumor cell migration and invasion at low concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tubulin . It binds to the colchicine-binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It has been observed to exhibit potent antiproliferative activity against tumor cell lines .

Propriétés

IUPAC Name |

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-12-5-4-6-14(9-12)20-16(23)11-26-19-21-15-10-13(2)27-17(15)18(24)22(19)7-8-25-3/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEUUHPJDHNNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2441278.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)

![2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone](/img/structure/B2441284.png)

![2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2441285.png)

![8-(3,4-dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2441295.png)

![7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2441301.png)